molecular formula C17H18OSe B12560644 Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- CAS No. 185421-42-5

Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-

Cat. No.: B12560644
CAS No.: 185421-42-5
M. Wt: 317.3 g/mol
InChI Key: FFZFNXMOIPIDQF-UHFFFAOYSA-N
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Description

Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is an organoselenium compound characterized by the presence of a benzene ring, a phenyl group, and a selenoether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- typically involves the reaction of 2-phenyl-2-(2-propenyloxy)ethanol with selenium reagents. One common method is the reaction of the alcohol with selenium dioxide (SeO2) in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate selenoxide, which undergoes a rearrangement to yield the desired selenoether compound.

Industrial Production Methods

Industrial production of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- undergoes various chemical reactions, including:

    Oxidation: The selenoether linkage can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding selenide using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4

    Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: Selenoxides, selenones

    Reduction: Selenides

    Substitution: Halogenated, nitrated benzene derivatives

Scientific Research Applications

Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- has several scientific research applications:

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- involves its interaction with molecular targets through the selenoether linkage. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and the regulation of redox-sensitive signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-propenyloxy)-: Lacks the selenium atom, making it less effective in redox reactions.

    Benzene, [(2-methyl-2-propenyl)oxy]-: Contains a methyl group instead of a phenyl group, altering its chemical reactivity and applications.

Uniqueness

Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is unique due to the presence of the selenium atom, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science.

Properties

CAS No.

185421-42-5

Molecular Formula

C17H18OSe

Molecular Weight

317.3 g/mol

IUPAC Name

(2-phenyl-2-prop-2-enoxyethyl)selanylbenzene

InChI

InChI=1S/C17H18OSe/c1-2-13-18-17(15-9-5-3-6-10-15)14-19-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2

InChI Key

FFZFNXMOIPIDQF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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